molecular formula C18H21ClN2O B021491 N-tert-butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide CAS No. 107285-30-3

N-tert-butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide

Cat. No.: B021491
CAS No.: 107285-30-3
M. Wt: 316.8 g/mol
InChI Key: DYZFUWRIGTVCKS-UHFFFAOYSA-N
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Description

N-tert-butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C18H21ClN2O and its molecular weight is 316.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-tert-butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O/c1-18(2,3)21-17(22)16-14(7-5-11-20-16)10-9-13-6-4-8-15(19)12-13/h4-8,11-12H,9-10H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZFUWRIGTVCKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=C(C=CC=N1)CCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50556325
Record name N-tert-Butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide
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Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107285-30-3
Record name 3-[2-(3-Chlorophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107285-30-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-tert-Butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 107285-30-3
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Synthesis routes and methods I

Procedure details

31.5 g of N-(1,1-dimethylethyl)-3-methyl-2-pyridine carboxamide (e.g., as prepared in step A of Example I above) is dissolved in 600 mL of dry tetrahydrofuran and the resulting solution is cooled to -40° C. Two equivalents of n-butyllithium in hexane are added while the temperature is maintained at -40° C. The solution turned deep purple-red. 1.6 g of sodium bromide is added and the mixture is stirred. A solution of 26.5 g (0.174 mole) m-chlorobenzylchloride in 125 mL of tetrahydrofuran is added while the temperature is maintained at -40° C. The reaction mixture is stirred until the reaction is complete as determined by thin layer chromatography. Water is added to the reaction until the color is dissipated. The reaction mixture is extracted with ethyl acetate, washed with water, and concentrated to a residue. A yield of 92% for the product is shown by chromatography.
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31.5 g
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600 mL
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1.6 g
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26.5 g
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125 mL
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Synthesis routes and methods II

Procedure details

To a cold (-40° C.) solution of N-(1,1-dimethylethyl)-3-methyl-2-pyridinecarboxamide (31.5 g; 0.16 mol) in 600 mL of dry tetrahydrofuran was added n-butyllithium in hexanes (2.5 mol; 131 mL) while the temperature was maintained at -40° C. The solution turned deep red after one equivalent was added. Sodium bromide (1.6 g) was added and the mixture was stirred for 10 min. A solution of m-chlorobenzyl-chloride (26.5 g; 0.174 mol) in 125 mL of dry tetrahydrofuran (THF) was added while the temperature was again maintained at -40° C. The reaction mixture was stirred for a further 30 min. after which water was carefully added until the color dissipated. The product was isolated by extraction into ethyl acetate which was washed with water, dried (MgSO4) and concentrated to give 53.6 g (HPLC purity 89%; yield 92%) of 3-[2-(3-chlorophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridine carboxamide as an oil. This oil may be used directly in the next step or crystallized from hexanes to give 3-[2-(3-chlorophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridine carboxamide as a white solid: m.p. 45°-46° C.; NMR (200 MHz,CDCl3)δ1.50 (s,9H), 2.96 (t,2H,J=8 Hz); 3.40 (t,2H,J=8 Hz); 7.0-7.3 (m,5H); 7.39 (dd,1H,J=8, 2 Hz); 7.98 (br s, 1H); 8.30 (dd,1H, J=4, 1 Hz); mass spectrum, m/e (rel intensity) 316M+ (19). Anal. Calcd for C18H21N2OCl: C,68.22; H,6.68; N,8.88; Cl,11.19. Found: C,68.25; H,6.59; N,8.78; Cl,11.10.
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31.5 g
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hexanes
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131 mL
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600 mL
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26.5 g
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125 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-tert-butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide
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N-tert-butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide
Reactant of Route 3
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N-tert-butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide
Reactant of Route 4
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N-tert-butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide

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